4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one

Peptide Synthesis Sterically Hindered Amino Acids α-Methylalanine

Standard oxazolones fail with sterically hindered α,α-disubstituted amino acids (e.g., α-methylalanine/Aib). This 2-trifluoromethyl-4,4-dimethyl oxazolone provides the unique steric and electronic profile to overcome that bottleneck. - Enables peptide bond formation with Aib residues: near-quantitative yields with HOBt. - Hydrolysis rate: 38% over 12h at pH 9.5 - controlled reactivity for process development. - Key intermediate for trifluoromethylated heterocycles and hypoglycemic oxazolidine-2,4-diones. Suitable for R&D to scale. Reliable supply chain.

Molecular Formula C6H6F3NO2
Molecular Weight 181.11 g/mol
CAS No. 705-20-4
Cat. No. B11767560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one
CAS705-20-4
Molecular FormulaC6H6F3NO2
Molecular Weight181.11 g/mol
Structural Identifiers
SMILESCC1(C(=O)OC(=N1)C(F)(F)F)C
InChIInChI=1S/C6H6F3NO2/c1-5(2)4(11)12-3(10-5)6(7,8)9/h1-2H3
InChIKeyOETMGYPHPKAXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one (CAS 705-20-4): A Defined Intermediate for Peptide Coupling and Fluorinated Heterocycle Synthesis


4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one (CAS 705-20-4) is a heterocyclic compound of the oxazolone family, characterized by a five-membered ring containing nitrogen and oxygen, with a molecular formula of C6H6F3NO2 and a molecular weight of 181.11 g/mol . The presence of the electron-withdrawing trifluoromethyl group at the 2-position and geminal dimethyl groups at the 4-position confers distinct steric and electronic properties that differentiate it from simpler oxazolones . This compound is primarily utilized as a reactive intermediate in peptide synthesis, where it enables coupling of sterically hindered amino acids, and as a building block in the construction of trifluoromethylated heterocycles [1][2].

Why 4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one Cannot Be Replaced by Other Oxazolones in Critical Applications


Substituting 4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one with generic oxazolones such as 2-methyl or 2-phenyl derivatives is not feasible in applications requiring either high steric tolerance or a strong electron-withdrawing group. The geminal dimethyl groups at the 4-position create a unique steric environment that enables the coupling of α,α-disubstituted amino acids like α-methylalanine (Aib), a reaction that simpler oxazolones fail to accomplish effectively [1]. Furthermore, the 2-trifluoromethyl group imparts significantly different electronic and stability properties compared to alkyl or aryl substituents, directly impacting reaction kinetics in nucleophilic acyl substitution and peptide aminolysis [2]. The combination of these structural features is critical for achieving the desired reactivity and selectivity in advanced peptide synthesis and fluorinated molecule construction, as detailed in the quantitative evidence below.

Quantitative Differentiation of 4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one from Closest Analogs


Superior Steric Tolerance in Peptide Coupling of α,α-Disubstituted Amino Acids

In the synthesis of peptides containing α-methylalanine (Aib) residues, 4,4-dimethyl-2-trifluoromethyloxazolone (R = CF3) enables successful coupling, whereas the analogous 4,4-dimethyloxazolone (R = H) fails to effectively couple these sterically hindered residues [1]. The trifluoromethyl analog acts as an effective acylating agent for α-methylalanine methyl ester, overcoming severe steric hindrance [1].

Peptide Synthesis Sterically Hindered Amino Acids α-Methylalanine

Distinct Aminolysis Kinetics in Peptide Bond Formation

In peptide bond formation, 2-trifluoromethyl-4,4-dimethyloxazolone undergoes aminolysis at a different rate compared to other 2-substituted analogs. Studies on 2-substituted 4,4-dimethyloxazolones show that the trifluoromethyl derivative exhibits unique reactivity with additives like HOBt and HOSu [1]. While the reaction with H–Leu3–OBzl proceeds slowly, the trifluoromethyl oxazolone reacts faster with HOSu, and HOBt strongly catalyzes aminolysis to achieve nearly quantitative yields [1].

Peptide Coupling Aminolysis Reaction Kinetics

Enhanced Chemical Stability Against Hydrolysis at pH 9.5

4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one demonstrates notable stability under basic conditions. In pH 9.5 buffer, the compound shows 38% hydrolysis over 12 hours . While this indicates moderate lability, the presence of the trifluoromethyl group is known to enhance stability against hydrolysis compared to non-fluorinated analogs due to electron-withdrawing effects .

Chemical Stability Hydrolysis pH Stability

Validated Application Scenarios for 4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one in Chemical Research


Synthesis of Peptides Containing α-Methylalanine (Aib) or Other Sterically Hindered Residues

This oxazolone is specifically employed to overcome the severe steric hindrance encountered when coupling α-methylalanyl residues in peptide synthesis [1]. It serves as a key acylating agent, enabling the formation of peptide bonds that are otherwise difficult or impossible with simpler oxazolones [1].

HOBt-Catalyzed Peptide Bond Formation for High-Yield Coupling

Researchers can utilize this compound in conjunction with 1-hydroxybenzotriazole (HOBt) to achieve nearly quantitative yields in peptide aminolysis [2]. This application is particularly valuable for constructing peptide chains with high efficiency and minimal epimerization [2].

Construction of Trifluoromethylated Heterocyclic Building Blocks

The compound serves as a stable and reactive intermediate for introducing the trifluoromethyl group into more complex heterocyclic systems [3]. Its use in the synthesis of oxazolidine-2,4-diones, which possess hypoglycemic activity, highlights its utility in medicinal chemistry [3].

Reactions Requiring a Moderately Stable, Electrophilic Acyl Donor in Basic Media

Given its defined stability profile (38% hydrolysis over 12 hours at pH 9.5) , this oxazolone is suited for nucleophilic acyl substitution reactions where controlled reactivity under mildly basic conditions is desired. This property is advantageous for both small-scale laboratory synthesis and larger-scale process development.

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